Cas no 2171966-59-7 (1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene)

1-Chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene is a fluorinated cyclopropane derivative with a chloro-substituted benzene ring. Its unique structure, featuring a 1-ethyl-2,2-difluorocyclopropyl moiety, imparts enhanced stability and reactivity, making it a valuable intermediate in synthetic organic chemistry. The difluorocyclopropyl group contributes to steric and electronic effects, which can influence regioselectivity in cross-coupling reactions or serve as a precursor for bioactive compounds. The chlorine substituent offers further functionalization potential via nucleophilic substitution or metal-catalyzed transformations. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated cyclopropanes are sought after for their metabolic stability and lipophilicity. Its well-defined structure ensures reproducibility in synthetic applications.
1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene structure
2171966-59-7 structure
商品名:1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene
CAS番号:2171966-59-7
MF:C11H11ClF2
メガワット:216.654849290848
CID:6189939
PubChem ID:165592355

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene
    • 2171966-59-7
    • EN300-1627732
    • インチ: 1S/C11H11ClF2/c1-2-10(7-11(10,13)14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3
    • InChIKey: UVZOTJVFITXIBT-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)C1(CC)CC1(F)F

計算された属性

  • せいみつぶんしりょう: 216.0517344g/mol
  • どういたいしつりょう: 216.0517344g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1627732-0.5g
1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene
2171966-59-7
0.5g
$877.0 2023-06-04
Enamine
EN300-1627732-1.0g
1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene
2171966-59-7
1g
$914.0 2023-06-04
Enamine
EN300-1627732-0.05g
1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene
2171966-59-7
0.05g
$768.0 2023-06-04
Enamine
EN300-1627732-50mg
1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene
2171966-59-7
50mg
$768.0 2023-09-22
Enamine
EN300-1627732-5000mg
1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene
2171966-59-7
5000mg
$2650.0 2023-09-22
Enamine
EN300-1627732-500mg
1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene
2171966-59-7
500mg
$877.0 2023-09-22
Enamine
EN300-1627732-1000mg
1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene
2171966-59-7
1000mg
$914.0 2023-09-22
Enamine
EN300-1627732-0.1g
1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene
2171966-59-7
0.1g
$804.0 2023-06-04
Enamine
EN300-1627732-10.0g
1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene
2171966-59-7
10g
$3929.0 2023-06-04
Enamine
EN300-1627732-10000mg
1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene
2171966-59-7
10000mg
$3929.0 2023-09-22

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene 関連文献

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzeneに関する追加情報

Introduction to 1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene (CAS No. 2171966-59-7)

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 2171966-59-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of halogenated aromatic hydrocarbons, featuring a benzene ring substituted with a chlorine atom and an ethyl group attached to a 2,2-difluorocyclopropyl moiety. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The chloro substituent on the benzene ring enhances the electrophilicity of the aromatic system, facilitating nucleophilic aromatic substitution reactions. This property is particularly useful in medicinal chemistry for constructing more complex molecular architectures. The presence of the 1-ethyl-2,2-difluorocyclopropyl group introduces rigidity and electronic modulation to the molecule, which can influence its biological activity and physical properties. Such structural motifs are often employed in drug design to improve metabolic stability and binding affinity to biological targets.

In recent years, research has highlighted the potential of halogenated aromatic compounds as key building blocks in the development of novel therapeutics. The structural complexity of 1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene allows for further functionalization, enabling chemists to explore diverse chemical space. For instance, palladium-catalyzed cross-coupling reactions can be utilized to introduce additional aryl or heteroaryl groups, expanding the compound’s utility in constructing pharmacophores.

One notable application of this compound is in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The difluorocyclopropyl group, in particular, has been shown to enhance binding interactions with protein targets due to its steric and electronic properties. Studies have demonstrated that such modifications can lead to improved drug-like characteristics, including increased solubility and reduced off-target effects. The chloro substituent also serves as a versatile handle for further derivatization, allowing for fine-tuning of biological activity.

Advances in computational chemistry have further accelerated the exploration of 1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene’s potential applications. Molecular modeling techniques predict that this compound may exhibit favorable interactions with enzymes and receptors involved in metabolic pathways. Such insights are invaluable for rational drug design, enabling researchers to prioritize synthetic routes that maximize biological efficacy.

The synthesis of 1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene involves multi-step organic transformations, including Friedel-Crafts alkylation followed by halogenation and cyclopropanation reactions. Recent improvements in synthetic methodologies have enhanced the efficiency and scalability of these processes, making it more feasible to produce this compound on a larger scale for industrial applications. Catalytic systems employing transition metals have been particularly effective in achieving high yields while minimizing byproduct formation.

In conclusion, 1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene (CAS No. 2171966-59-7) represents a promising intermediate in pharmaceutical research and material science. Its unique structural features offer opportunities for designing novel bioactive molecules with enhanced pharmacological properties. As research continues to uncover new applications for halogenated aromatic compounds, this compound is likely to play an increasingly important role in drug discovery and development.

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